9,11-Dehydroergosterol peroxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
9,11-Dehydroergosterol peroxide can be synthesized through the fermentation of Ganoderma lucidum mycelia in a medium containing leguminous plants such as Glycine max and Astragalus membranaceus . The ethanolic extract of the mycelia is then fractionated and purified using high-performance liquid chromatography to isolate the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Ganoderma lucidum mycelia under controlled conditions. The mycelia are cultivated in a nutrient-rich medium, and the compound is extracted and purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
9,11-Dehydroergosterol peroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ergosterol peroxide and other related steroid derivatives .
Scientific Research Applications
9,11-Dehydroergosterol peroxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9,11-Dehydroergosterol peroxide involves the induction of apoptosis in cancer cells through the mitochondrial pathway . The compound downregulates the expression of induced myeloid leukemia cell differentiation protein Mcl-1, leading to caspase-dependent apoptosis . It also induces the expression of cyclin-dependent kinase inhibitor 1A, causing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ergosterol peroxide
- 5α,8α-Epidioxy-22E-ergosta-6,9(11),22-trien-3β-ol
Uniqueness
9,11-Dehydroergosterol peroxide is unique due to its potent antitumor activity and its ability to induce apoptosis through the mitochondrial pathway . Unlike other similar compounds, it specifically targets the Mcl-1 protein, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C28H42O3 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(1S,5R,6R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol |
InChI |
InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,18-23,29H,9-11,13-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23?,25+,26+,27+,28-/m0/s1 |
InChI Key |
FWPYIYVSYQRISA-NMNNFQJHSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1(CC=C3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C |
Origin of Product |
United States |
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